molecular formula C16H20ClNO2 B13762785 6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride CAS No. 68397-99-9

6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride

Cat. No.: B13762785
CAS No.: 68397-99-9
M. Wt: 293.79 g/mol
InChI Key: YYZUFYKODAJYFZ-UHFFFAOYSA-N
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Description

(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride is a chemical compound with the molecular formula C16H20ClNO2 and a molecular weight of 293.789 g/mol It is known for its unique structure, which includes a phenethylazanium group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with phenethylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product . The reaction conditions generally include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Catalyst: Hydrochloric acid

    Reaction Time: 1-2 hours

Industrial Production Methods

In an industrial setting, the production of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imine intermediate can be reduced to form the final amine product.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by donating electrons to neutralize free radicals. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Eugenol: A natural methoxyphenol used in perfumes and cosmetics, known for its antioxidant properties.

    Isoeugenol: Another methoxyphenol with similar applications and biological activities.

    Apocynin: A methoxyphenol derivative used as an inhibitor of NADPH oxidase.

Uniqueness

(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride is unique due to its specific structure, which combines a phenethylazanium group with a methoxyphenyl moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

68397-99-9

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

(2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C16H19NO2.ClH/c1-19-15-9-5-8-14(16(15)18)12-17-11-10-13-6-3-2-4-7-13;/h2-9,17-18H,10-12H2,1H3;1H

InChI Key

YYZUFYKODAJYFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C[NH2+]CCC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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